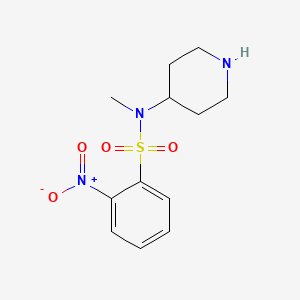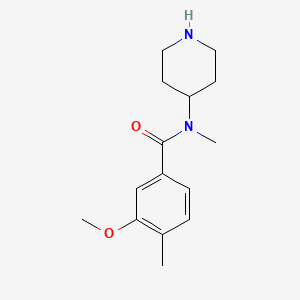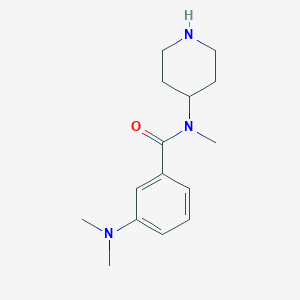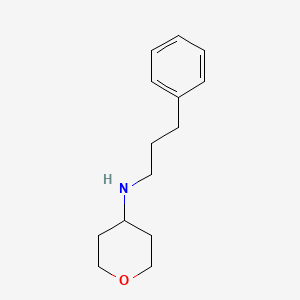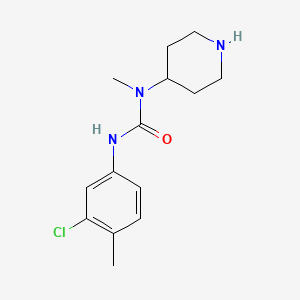
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea, also known as CMPU, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of ion channels.
Mechanism of Action
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea is believed to act as a non-competitive antagonist of TRPV1 channels, meaning that it binds to a site on the channel other than the site where the agonist binds. This results in a decrease in the activity of the channel, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can decrease pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been shown to have anti-cancer effects, potentially through its modulation of ion channels.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in lab experiments is its high potency and selectivity for TRPV1 channels. However, one limitation is that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be difficult to solubilize, which can make it challenging to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further research could explore its potential as a modulator of other ion channels, as well as its anti-cancer effects. Finally, research could also focus on developing more soluble forms of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea for use in lab experiments.
Synthesis Methods
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be synthesized through the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methylpiperidin-4-amine. The reaction is typically carried out in anhydrous conditions with a solvent such as dichloromethane. The resulting product is purified through recrystallization to obtain 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in a high yield.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has been studied for its potential as a modulator of TRPV1 channels, which are involved in pain sensation and inflammation. Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can inhibit the activation of TRPV1 channels, leading to a decrease in pain and inflammation. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been studied for its potential as a modulator of other ion channels, such as the P2X7 receptor and the acid-sensing ion channel ASIC1a.
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-3-4-11(9-13(10)15)17-14(19)18(2)12-5-7-16-8-6-12/h3-4,9,12,16H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVQEOTSJQNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

